

A comparative investigation of anticancer activity in halogenated flavanones.

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Compound of Interest

Compound Name: *6-Chloro-chroman-4-ylamine*

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Halogenated Flavanones: A Comparative Investigation of Anticancer Activity

For Immediate Release: A Comprehensive Analysis of Halogenated Flavanones as Potent Anticancer Agents

In the ongoing search for more effective and selective cancer therapeutics, flavonoids have emerged as a promising class of natural compounds. This guide provides a detailed comparative investigation into the anticancer activity of halogenated flavanones, offering researchers, scientists, and drug development professionals a comprehensive overview of their enhanced potency compared to their non-halogenated counterparts. Through a systematic review of experimental data, this report illuminates the structure-activity relationships, mechanisms of action, and experimental protocols underlying the anticancer effects of these modified flavonoids.

Enhanced Cytotoxicity of Halogenated Flavanones: A Quantitative Comparison

The introduction of halogen atoms, such as chlorine, bromine, and fluorine, into the flavanone scaffold has been shown to significantly enhance their cytotoxic effects against various cancer cell lines. This increased potency is attributed to alterations in the molecule's lipophilicity and electronic properties, which can improve cellular uptake and target interaction.

A comparative analysis of the half-maximal inhibitory concentration (IC50) values demonstrates the superior anticancer activity of halogenated flavanones over the parent flavanone molecule. For instance, 4'-chloroflavanone has been reported to be more potent than flavanone in inhibiting the growth of MCF-7 and MDA-MB-453 human breast cancer cells.^[1] Similarly, studies on various cancer cell lines have consistently shown that halogenated derivatives exhibit lower IC50 values, indicating greater efficacy.

Below is a summary of the IC50 values for representative halogenated and non-halogenated flavanones across different human cancer cell lines.

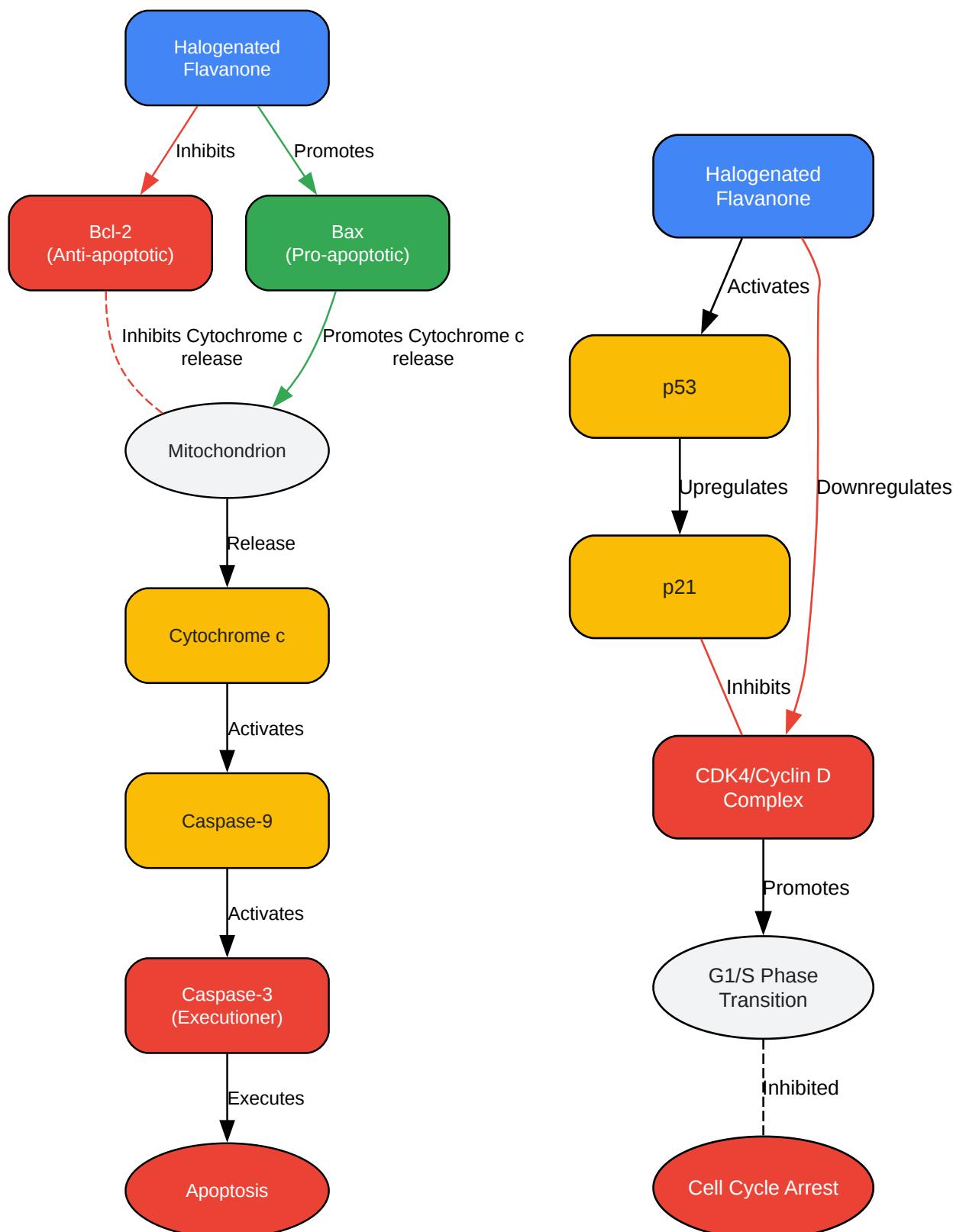
Compound	Cancer Cell Line	IC50 (µM)	Reference
Non-Halogenated Flavanones			
Flavanone	Caco-2 (Colon)	>100	[2]
Flavanone	HT-29 (Colon)	>100	[2]
Naringenin	HCT-116 (Colon)	>160	[3]
Taxifolin	MDA-MB-231 (Breast)	>160	[3]
Chlorinated Flavanones			
4'-Chloroflavanone	MCF-7 (Breast)	<50	[1]
4'-Chloroflavanone	MDA-MB-453 (Breast)	<50	[1]
3',7-Dichloroflavanone	MCF-7 (Breast)	Potent Activity	[4]
3',6-Dichloroflavanone	MDA-MB-231 (Breast)	2.9 ± 0.9	[4]
Brominated Flavanones			
7,8-Dihydroxy-4'-bromoflavone	-	-	[5]
5,7-Dihydroxy-4'-chloroflavone	MCF-7 (Breast)	1	[5]
Hydroxylated Flavanones for Comparison			
2'-OH Flavanone	COLO205 (Colon)	Potent Cytotoxicity	[6]
2'-OH Flavanone	HT-29 (Colon)	Potent Cytotoxicity	[6]

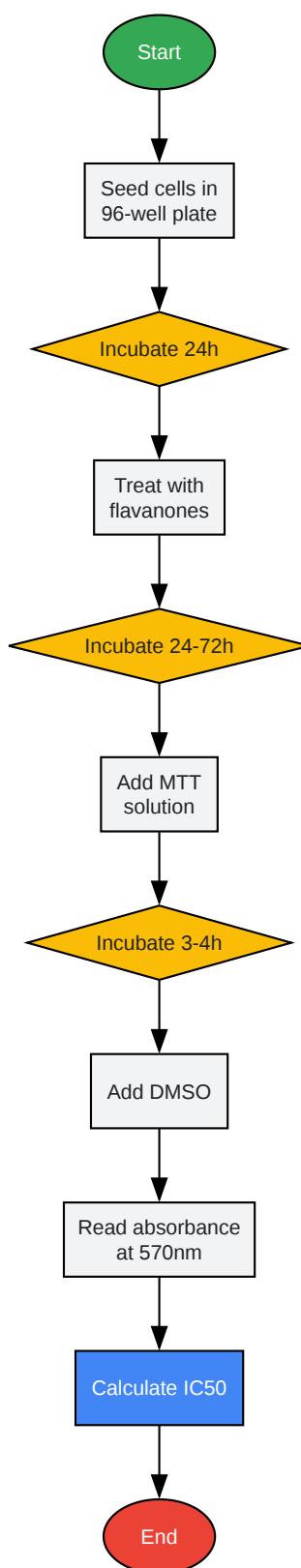
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism by which halogenated flavanones exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Halogenated flavanones have been shown to trigger the intrinsic pathway of apoptosis. This is characterized by the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including the key executioner caspase-3, which ultimately leads to the cleavage of cellular proteins and cell death.[\[1\]](#)[\[7\]](#)



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